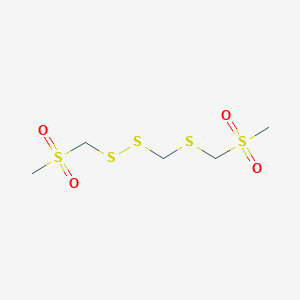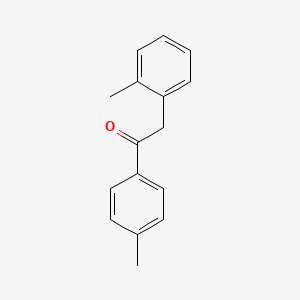
1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione is an organic compound with the molecular formula C20H20O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of six methyl groups and two ketone functionalities at the 9 and 10 positions of the phenanthrene ring system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3,4,5,6,8-hexamethylphenanthrene.
Oxidation: The key step in the synthesis is the oxidation of 1,3,4,5,6,8-hexamethylphenanthrene to introduce the ketone functionalities at the 9 and 10 positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Applications De Recherche Scientifique
1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of oxidative stress, inhibition of specific enzymes, and interaction with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4,5,6,8-Hexamethylphenanthrene: Lacks the ketone functionalities.
Phenanthrene-9,10-dione: Lacks the methyl groups.
1,3,4,5,6,8-Hexamethyl-2,7-dimethylphenanthrene-9,10-dione: Contains additional methyl groups at the 2 and 7 positions.
Uniqueness
1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione is unique due to the presence of six methyl groups and two ketone functionalities, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets and enables its use in various scientific and industrial applications .
Propriétés
Numéro CAS |
117745-51-4 |
|---|---|
Formule moléculaire |
C20H20O2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
1,3,4,5,6,8-hexamethylphenanthrene-9,10-dione |
InChI |
InChI=1S/C20H20O2/c1-9-7-11(3)15-17(13(9)5)18-14(6)10(2)8-12(4)16(18)20(22)19(15)21/h7-8H,1-6H3 |
Clé InChI |
SSUQIHWRTKFJIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3C(=O)C2=O)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)


![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)


![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)




![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)
